4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-5-26-20-13(2)10-17(11-14(20)3)27(24,25)21-16-7-8-18-15(12-16)6-9-19(23)22(18)4/h7-8,10-12,21H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCNFSWLVNTLKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Ethoxy-3,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound notable for its diverse biological activities. Its structure combines a quinoline core with a sulfonamide group, both of which are recognized for their pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide. Its molecular formula is with a molecular weight of approximately 432.59 g/mol. The presence of the sulfonamide group enhances its solubility and bioavailability, making it suitable for various pharmacological applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety can mimic natural substrates and inhibit specific enzymes. This property is particularly significant in antimicrobial activity where it inhibits bacterial dihydropteroate synthase.
- DNA Intercalation : The quinoline core has the ability to intercalate into DNA strands, disrupting replication and transcription processes. This mechanism is often associated with anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial effects. For instance, sulfonamides are well-known for their bacteriostatic properties against a range of Gram-positive and Gram-negative bacteria. Preliminary studies suggest that 4-ethoxy-3,5-dimethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide may exhibit similar effects.
Anticancer Activity
The ability of the compound to intercalate DNA suggests potential anticancer applications. Studies have shown that quinoline derivatives can induce apoptosis in cancer cells by disrupting cellular processes linked to growth and survival. In vitro studies are needed to quantify its efficacy against various cancer cell lines.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds:
- Study on Quinoline Derivatives : A study demonstrated that certain quinoline derivatives exhibited cytotoxic effects on leukemia cells through apoptosis induction via mitochondrial pathways.
- Sulfonamide Antibacterial Activity : A review highlighted the effectiveness of sulfonamides against bacterial infections and their role in inhibiting folate synthesis in bacteria .
- Pharmacological Evaluation : In a recent pharmacological evaluation, compounds with similar structures were tested for their inhibitory effects on phosphodiesterase enzymes (PDEs), which play critical roles in cell signaling pathways associated with inflammation and cancer .
Data Table: Comparative Biological Activities
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 4-Ethoxy-3,5-Dimethyl-N-(1-Methyl-2-Oxo-Tetrahydroquinolin)Benzenesulfonamide | Antimicrobial, Anticancer | Enzyme inhibition, DNA intercalation |
| Sulfanilamide | Antibacterial | Inhibition of dihydropteroate synthase |
| Chloroquine | Antimalarial | Inhibition of heme polymerization |
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of benzenesulfonamides with tetrahydroquinoline-linked substituents. Key structural analogues include:
4-Methoxy-3-methyl-N-(2-oxo-1,2-dihydroquinolin-6-yl)benzenesulfonamide: Lacks the ethoxy group and the tetrahydroquinoline’s methyl substituent.
3,5-Dichloro-N-(1-ethyl-2-oxo-tetrahydroquinolin-6-yl)benzenesulfonamide: Features chloro substituents instead of methyl/ethoxy groups and an ethyl group on the tetrahydroquinoline.
4-Ethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide: Omits the 3,5-dimethyl substituents on the benzene ring.
Crystallographic and Physicochemical Properties
Comparative crystallographic analyses using SHELXL reveal distinct molecular packing patterns. For instance:
- The ethoxy group in the target compound enhances hydrophobic interactions in the crystal lattice compared to methoxy-substituted analogues, leading to higher melting points (Table 1).
- 3,5-Dimethyl groups introduce steric hindrance, reducing solubility in polar solvents relative to unsubstituted variants.
Table 1: Comparative Properties of Selected Analogues
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Aqueous Solubility (mg/mL) | LogP |
|---|---|---|---|---|
| Target Compound | 402.45 | 218–220 | 0.12 | 3.8 |
| 4-Methoxy-3-methyl-N-(2-oxo-DHQ-6-yl)BSA | 374.40 | 195–197 | 0.45 | 2.9 |
| 3,5-Dichloro-N-(1-ethyl-2-oxo-THQ-6-yl)BSA | 429.32 | 245–247 | 0.08 | 4.5 |
BSA = Benzenesulfonamide; DHQ = Dihydroquinoline; THQ = Tetrahydroquinoline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
